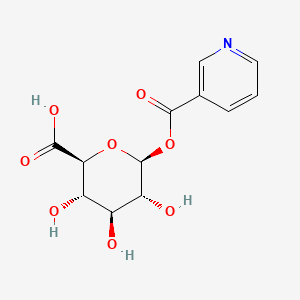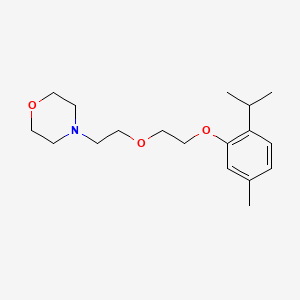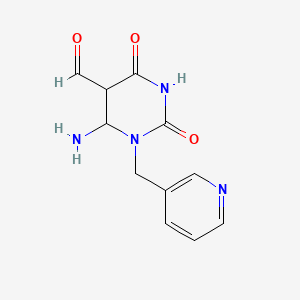
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyridine moiety, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of pyridine-3-carboxaldehyde with urea and an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carboxylic acid.
Reduction: 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- 6-Methoxyindane-5-carbaldehyde
- 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- 6-(4-Methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Uniqueness
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde is unique due to its combination of functional groups and structural features. The presence of both a pyridine and a pyrimidine ring, along with an aldehyde group, provides a versatile platform for chemical modifications and potential biological activities. This uniqueness makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C11H12N4O3 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
6-amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,3-diazinane-5-carbaldehyde |
InChI |
InChI=1S/C11H12N4O3/c12-9-8(6-16)10(17)14-11(18)15(9)5-7-2-1-3-13-4-7/h1-4,6,8-9H,5,12H2,(H,14,17,18) |
InChI Key |
GXOWMRRVNBDZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(C(C(=O)NC2=O)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12347677.png)
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B12347682.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347699.png)


![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347710.png)
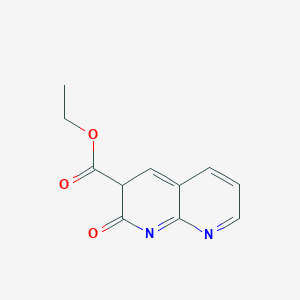

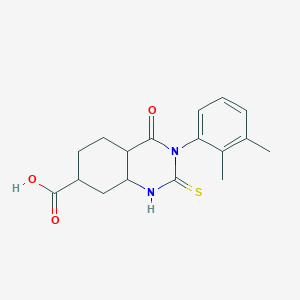
![ethyl (2Z)-2-[(6aR,8R,9aS)-8-(2,4-dioxo-1,3-diazinan-1-yl)-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ylidene]acetate](/img/structure/B12347730.png)
